molecular formula C24H27ClFN3O B11407823 N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide

N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide

Cat. No.: B11407823
M. Wt: 427.9 g/mol
InChI Key: HGSFDGKBGCTBOW-UHFFFAOYSA-N
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Description

N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring system substituted with a 2-chloro-6-fluorobenzyl group and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 2-chloro-6-fluorobenzyl Group: This step involves the alkylation of the benzimidazole core with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Propyl Linker: The propyl linker is introduced through a nucleophilic substitution reaction using a suitable propyl halide.

    Cyclohexanecarboxamide Formation: The final step involves the amidation reaction between the propyl-substituted benzimidazole and cyclohexanecarboxylic acid or its derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring and the 2-chloro-6-fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives.

Scientific Research Applications

N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The 2-chloro-6-fluorobenzyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide
  • N-{3-[4-(2-chloro-6-fluorobenzyl)piperazino]propyl}-3-(trifluoromethyl)benzamide

Uniqueness

N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexanecarboxamide moiety differentiates it from other similar compounds, potentially enhancing its stability and bioavailability.

Properties

Molecular Formula

C24H27ClFN3O

Molecular Weight

427.9 g/mol

IUPAC Name

N-[3-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propyl]cyclohexanecarboxamide

InChI

InChI=1S/C24H27ClFN3O/c25-19-10-6-11-20(26)18(19)16-29-22-13-5-4-12-21(22)28-23(29)14-7-15-27-24(30)17-8-2-1-3-9-17/h4-6,10-13,17H,1-3,7-9,14-16H2,(H,27,30)

InChI Key

HGSFDGKBGCTBOW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCCC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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